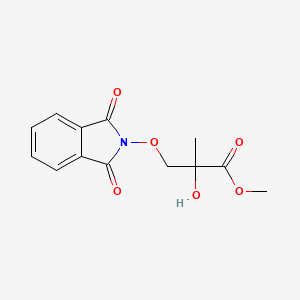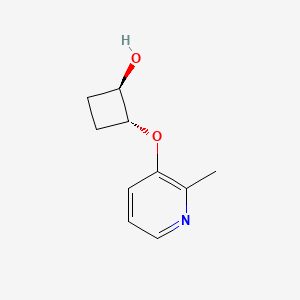
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is a chiral compound featuring a cyclobutane ring substituted with a hydroxyl group and a 2-methylpyridin-3-yloxy group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Hydroxyl Group: This step may involve the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Attachment of the 2-Methylpyridin-3-yloxy Group: This can be done through nucleophilic substitution reactions where the pyridine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the cyclobutane ring.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Reduced pyridine derivatives, modified cyclobutane ring structures.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol may have applications in various fields:
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its chiral nature.
Medicine: Possible applications in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol would depend on its specific interactions with biological targets. Generally, the compound could interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group and the pyridine ring are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol Derivatives: Compounds with similar cyclobutane ring structures.
Pyridine Derivatives: Compounds with similar pyridine ring structures.
Uniqueness
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is unique due to its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(1R,2R)-2-(2-methylpyridin-3-yl)oxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-9(3-2-6-11-7)13-10-5-4-8(10)12/h2-3,6,8,10,12H,4-5H2,1H3/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKOYMWKXORJG-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)O[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)
![N-(2-(diethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2621301.png)
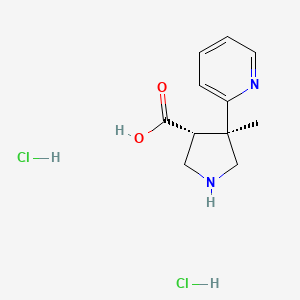
![1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2621303.png)
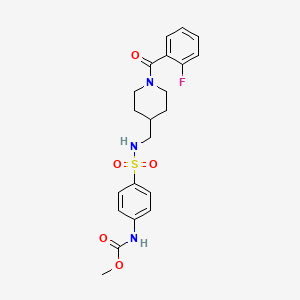
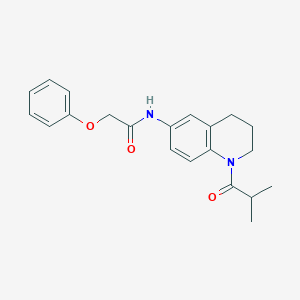
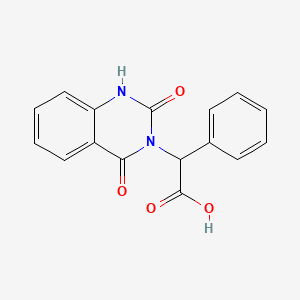
![Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2621309.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)
![3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621315.png)
![4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B2621316.png)
